molecular formula C20H31N3O2 B7141498 N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide

Cat. No.: B7141498
M. Wt: 345.5 g/mol
InChI Key: PIPDFSSAMQSZGL-UHFFFAOYSA-N
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Description

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a morpholine ring, and a phenyl group

Properties

IUPAC Name

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-16(2)13-22-9-8-17(14-22)12-21-20(24)23-10-11-25-15-19(23)18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPDFSSAMQSZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC(=O)N2CCOCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine intermediates. The key steps include:

    Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of 2-methylpropylamine with a suitable aldehyde or ketone to form the corresponding imine, followed by reduction to yield the pyrrolidine ring.

    Formation of the Morpholine Intermediate: This involves the reaction of phenylamine with ethylene oxide to form the morpholine ring.

    Coupling Reaction: The pyrrolidine and morpholine intermediates are then coupled using a carboxylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, providing insights into its mechanism of action.

    Chemical Biology: It serves as a tool compound for studying biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-3-phenylmorpholine-4-carboxamide: shares structural similarities with other compounds containing pyrrolidine and morpholine rings, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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